![molecular formula C19H22N6O2S B2494360 N-(4-acetamidophenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 896299-48-2](/img/structure/B2494360.png)
N-(4-acetamidophenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The synthesis and study of compounds containing 1,2,4-triazole ring systems and their derivatives have gained significant interest due to their broad spectrum of pharmaceutical activities. These include antibacterial, antifungal, antiviral, and anticancer effects. The introduction of sulfur-containing heterocycles, such as those featuring a triazole ring system substituted with mercapto and thione groups, has shown promising practical applications due to their effective biological importance (Mahyavanshi et al., 2011).
Synthesis Analysis
The synthesis of related acetamide derivatives often involves the condensation of specific thiol compounds with chloroacetamide in the presence of anhydrous potassium carbonate. This process is followed by characterization through spectroscopic methods such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, ensuring the correct synthesis of the desired compounds (Mahyavanshi et al., 2011).
Molecular Structure Analysis
Crystal structure analysis of similar compounds reveals a folded conformation around the methylene C atom of the thioacetamide bridge, indicating intramolecular hydrogen bonding stabilizing the structure. This analysis is crucial for understanding the molecular geometry and potential interaction sites for biological activity (Subasri et al., 2016).
Chemical Reactions and Properties
The reactivity of triazole-containing compounds with various reagents can lead to a wide range of derivatives with potential antimicrobial, antiviral, and anticancer activities. The functional groups present in these compounds play a crucial role in their reactivity and the subsequent biological activities they exhibit (Wujec et al., 2011).
Physical Properties Analysis
The physical properties, such as melting points and solubility, of acetamide derivatives are typically determined using various spectroscopic and chromatographic techniques. These properties are essential for assessing the compound's suitability for further biological studies and potential pharmaceutical applications (Mahyavanshi et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with different biological targets, stability under physiological conditions, and interaction with biomolecules, are crucial for understanding the mechanism of action of these compounds. Studies involving modifications of the acetamide group, for example, have shown significant impacts on the biological activity and pharmacokinetic properties of these compounds (Wang et al., 2015).
Applications De Recherche Scientifique
Synthesis and Structural Elucidation
Research has demonstrated the synthesis and structural characterization of compounds related to N-(4-acetamidophenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide, highlighting their potential for diverse biological applications. For instance, MahyavanshiJyotindra et al. (2011) synthesized a series of compounds with a focus on antimicrobial activities, emphasizing the importance of structural elucidation through spectroscopic methods (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Antimicrobial and Antitumor Applications
Several studies have explored the antimicrobial and antitumor potentials of compounds structurally similar to N-(4-acetamidophenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide. Alqasoumi et al. (2009) discovered novel antitumor activities in acetamide derivatives, showing enhanced effectiveness compared to traditional drugs (Alqasoumi, Ghorab, Ismail, Abdel-Gawad, El-Gaby, & Aly, 2009). Similarly, Baviskar et al. (2013) reported the synthesis of thiazolidin-4-one derivatives as potential antimicrobial agents, reinforcing the value of structural modifications for biological activity enhancement (Baviskar, Khadabadi, & Deore, 2013).
Antiviral and Virucidal Effects
Compounds with structural similarities to N-(4-acetamidophenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide have also been investigated for their antiviral and virucidal activities. Wujec et al. (2011) synthesized derivatives demonstrating potential in reducing viral replication, highlighting the therapeutic potential of such compounds in antiviral research (Wujec, Plech, Siwek, Rajtar, & Polz-Dacewicz, 2011).
Insecticidal Properties
Research into the insecticidal properties of related compounds provides insight into potential agricultural applications. Fadda et al. (2017) synthesized novel heterocycles, incorporating a thiadiazole moiety, that exhibited significant insecticidal activity against the cotton leafworm, Spodoptera littoralis, suggesting the potential of such compounds in pest management strategies (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
Propriétés
IUPAC Name |
N-(4-acetamidophenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-3-6-17-22-23-19(25(17)24-11-4-5-12-24)28-13-18(27)21-16-9-7-15(8-10-16)20-14(2)26/h4-5,7-12H,3,6,13H2,1-2H3,(H,20,26)(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBISSGIJWFSUHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-sulfonamide](/img/structure/B2494277.png)
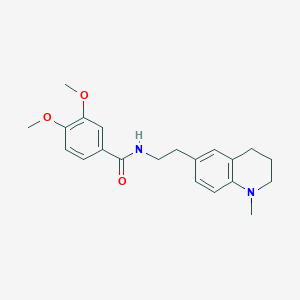
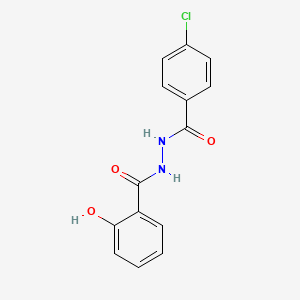
![N-cyclopentyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2494280.png)
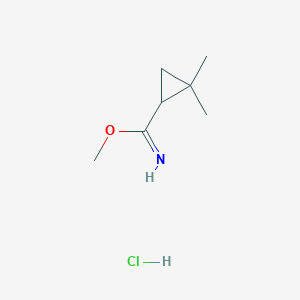
![N-[4-[2-(benzenesulfonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2494284.png)
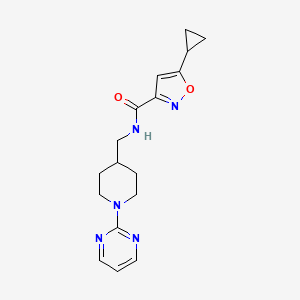

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2494289.png)
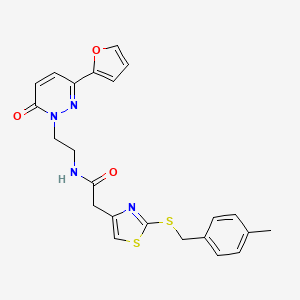
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2494291.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-3,5-dichlorobenzamide](/img/structure/B2494298.png)
